Cas no 104775-68-0 (2-amino-5-methoxy-N-methylbenzamide)

2-amino-5-methoxy-N-methylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2-amino-5-methoxy-N-methylbenzamide
- DTXSID301294912
- DB-323707
- 2-amino-5-methoxy-N-methyl-benzamide
- BDORBSSOFNENAA-UHFFFAOYSA-N
- EN300-65013
- 104775-68-0
- AKOS010179359
- SCHEMBL1558756
- EEA77568
- 863-906-2
- CS-0256611
- G33188
- Z609550372
-
- インチ: InChI=1S/C9H12N2O2/c1-11-9(12)7-5-6(13-2)3-4-8(7)10/h3-5H,10H2,1-2H3,(H,11,12)
- InChIKey: BDORBSSOFNENAA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 180.089877630Da
- どういたいしつりょう: 180.089877630Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
2-amino-5-methoxy-N-methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-65013-5.0g |
2-amino-5-methoxy-N-methylbenzamide |
104775-68-0 | 95.0% | 5.0g |
$743.0 | 2025-03-21 | |
Enamine | EN300-65013-0.25g |
2-amino-5-methoxy-N-methylbenzamide |
104775-68-0 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
TRC | A612233-250mg |
2-Amino-5-methoxy-N-methylbenzamide |
104775-68-0 | 250mg |
$ 230.00 | 2022-06-08 | ||
A2B Chem LLC | AV58225-100mg |
2-amino-5-methoxy-N-methylbenzamide |
104775-68-0 | 98% | 100mg |
$75.00 | 2024-04-20 | |
A2B Chem LLC | AV58225-500mg |
2-amino-5-methoxy-N-methylbenzamide |
104775-68-0 | 95% | 500mg |
$220.00 | 2024-01-05 | |
Aaron | AR01AA59-50mg |
2-Amino-5-methoxy-N-methylbenzamide |
104775-68-0 | 95% | 50mg |
$83.00 | 2025-02-09 | |
Aaron | AR01AA59-10g |
2-amino-5-methoxy-N-methylbenzamide |
104775-68-0 | 95% | 10g |
$1539.00 | 2023-12-16 | |
Aaron | AR01AA59-100mg |
2-Amino-5-methoxy-N-methylbenzamide |
104775-68-0 | 95% | 100mg |
$116.00 | 2025-02-09 | |
Aaron | AR01AA59-2.5g |
2-Amino-5-methoxy-N-methylbenzamide |
104775-68-0 | 95% | 2.5g |
$717.00 | 2025-02-09 | |
1PlusChem | 1P01A9WX-5g |
2-amino-5-methoxy-N-methylbenzamide |
104775-68-0 | 98% | 5g |
$864.00 | 2025-03-04 |
2-amino-5-methoxy-N-methylbenzamide 関連文献
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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5. Book reviews
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
2-amino-5-methoxy-N-methylbenzamideに関する追加情報
Recent Advances in the Study of 2-Amino-5-methoxy-N-methylbenzamide (CAS: 104775-68-0)
2-Amino-5-methoxy-N-methylbenzamide (CAS: 104775-68-0) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a building block for novel therapeutic agents. This research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential therapeutic uses.
A recent study published in the Journal of Medicinal Chemistry investigated the role of 2-amino-5-methoxy-N-methylbenzamide as a key intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The study demonstrated that derivatives of this compound exhibit high binding affinity to specific protein targets, making them promising candidates for the development of anti-cancer and anti-inflammatory drugs. The researchers utilized computational docking and molecular dynamics simulations to validate the interactions, followed by in vitro assays to confirm the inhibitory effects.
Another significant advancement was reported in a 2023 paper in Bioorganic & Medicinal Chemistry Letters, where 2-amino-5-methoxy-N-methylbenzamide was used to develop a series of novel kinase inhibitors. The study highlighted the compound's versatility in medicinal chemistry, as its structural features allowed for easy modification to enhance selectivity and potency. The synthesized inhibitors showed promising results in preclinical models of neurodegenerative diseases, suggesting potential applications in treating conditions such as Alzheimer's and Parkinson's diseases.
In addition to its role in drug discovery, recent research has also explored the pharmacokinetic and toxicological profiles of 2-amino-5-methoxy-N-methylbenzamide. A study published in Toxicology and Applied Pharmacology examined the compound's metabolic stability and safety profile in animal models. The findings indicated that the compound exhibits favorable pharmacokinetic properties, with low toxicity and good oral bioavailability, further supporting its potential as a drug candidate.
Furthermore, advancements in synthetic chemistry have enabled the scalable production of 2-amino-5-methoxy-N-methylbenzamide, as detailed in a recent Organic Process Research & Development article. The study presented an optimized synthetic route that improves yield and reduces environmental impact, addressing key challenges in large-scale manufacturing. This development is particularly relevant for pharmaceutical companies looking to incorporate the compound into their drug development pipelines.
In conclusion, the latest research on 2-amino-5-methoxy-N-methylbenzamide (CAS: 104775-68-0) underscores its importance as a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications span from drug discovery to scalable synthesis, with promising results in targeting PPIs, kinases, and neurodegenerative diseases. Future studies are expected to further explore its therapeutic potential and optimize its properties for clinical use.
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